molecular formula C25H23BrN2O6S B11111794 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B11111794
M. Wt: 559.4 g/mol
InChI Key: PBYOFZGBNQAXAT-UHFFFAOYSA-N
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Description

3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound that features a combination of bromobenzoyl, phenyl, methyl, morpholino, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial bromination of benzoic acid derivatives, followed by amide formation with aniline derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve the inhibition of enzyme activity or the modulation of protein-protein interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for a wider range of applications compared to its analogs .

Properties

Molecular Formula

C25H23BrN2O6S

Molecular Weight

559.4 g/mol

IUPAC Name

[3-[(4-bromobenzoyl)amino]phenyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C25H23BrN2O6S/c1-17-5-6-19(15-23(17)35(31,32)28-11-13-33-14-12-28)25(30)34-22-4-2-3-21(16-22)27-24(29)18-7-9-20(26)10-8-18/h2-10,15-16H,11-14H2,1H3,(H,27,29)

InChI Key

PBYOFZGBNQAXAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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